REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1.[H-].[Na+].O>CN(C=O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)[CH2:12][CH2:13]1 |f:2.3|
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Name
|
|
Quantity
|
14.99 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)O
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Name
|
|
Quantity
|
10.35 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 L
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting dark mixture was then heated to 65 C for 16 h
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
extracted with ether (3×400 mL)
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Type
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CUSTOM
|
Details
|
The combined organic phases were evaporated
|
Type
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DISSOLUTION
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Details
|
the brown oil dissolved in methanol (500 mL)
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Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid (20 mL)
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Type
|
CUSTOM
|
Details
|
After 24 h the methanol was removed
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
5% aqueous sodium hydroxide (300 mL) and water (300 mL) were added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISTILLATION
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Details
|
Bulb to bulb distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)OC1=CC=C(C#N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |